molecular formula C15H13ClN4O2S B10899104 N-[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

N-[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10899104
M. Wt: 348.8 g/mol
InChI Key: NDLNRHRJYWNWFL-QGMBQPNBSA-N
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Description

N-((E)-1-{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a synthetic organic compound characterized by its complex structure, which includes a chlorophenoxy group, a furan ring, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((E)-1-{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 2-chlorophenol with a suitable alkylating agent to form the 2-chlorophenoxy group.

    Furan Ring Formation: The chlorophenoxy intermediate is then reacted with a furan derivative under specific conditions to form the furan ring.

    Triazole Formation: The furan intermediate is further reacted with a triazole precursor, often involving cyclization reactions.

    Final Coupling: The final step involves the coupling of the furan-triazole intermediate with an appropriate aldehyde or ketone to form the desired compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, making it a candidate for drug development.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing a basis for therapeutic applications.

Industry:

    Polymer Additives: It can be used as an additive in polymers to enhance their properties.

    Agricultural Chemicals: Potential use as a pesticide or herbicide due to its bioactive components.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets such as enzymes or receptors. The triazole ring is known to interact with metal ions, potentially inhibiting metalloenzymes. The chlorophenoxy group can enhance binding affinity to hydrophobic pockets in proteins, while the furan ring may participate in π-π interactions.

Comparison with Similar Compounds

  • N-((E)-1-{5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
  • N-((E)-1-{5-[(2-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE

Uniqueness: The presence of the 2-chlorophenoxy group distinguishes it from its analogs, potentially altering its reactivity and binding properties. This unique structure may confer specific advantages in terms of biological activity and chemical stability.

Properties

Molecular Formula

C15H13ClN4O2S

Molecular Weight

348.8 g/mol

IUPAC Name

(E)-1-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-N-(3-methylsulfanyl-1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C15H13ClN4O2S/c1-23-15-19-17-10-20(15)18-8-11-6-7-12(22-11)9-21-14-5-3-2-4-13(14)16/h2-8,10H,9H2,1H3/b18-8+

InChI Key

NDLNRHRJYWNWFL-QGMBQPNBSA-N

Isomeric SMILES

CSC1=NN=CN1/N=C/C2=CC=C(O2)COC3=CC=CC=C3Cl

Canonical SMILES

CSC1=NN=CN1N=CC2=CC=C(O2)COC3=CC=CC=C3Cl

Origin of Product

United States

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